molecular formula C18H15BrClNOS B12636060 2-bromo-N-[2-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethyl]benzamide CAS No. 920537-61-7

2-bromo-N-[2-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethyl]benzamide

Cat. No.: B12636060
CAS No.: 920537-61-7
M. Wt: 408.7 g/mol
InChI Key: TVEINNYGUSYHOF-UHFFFAOYSA-N
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Description

2-bromo-N-[2-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethyl]benzamide is an organic compound with a complex structure that includes bromine, chlorine, and benzothiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[2-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethyl]benzamide typically involves multiple stepsThe reaction conditions often require the use of catalysts such as palladium and bases like potassium carbonate to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[2-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethyl]benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF). Reaction conditions typically involve moderate to high temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

2-bromo-N-[2-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the benzothiophene moiety, contribute to its reactivity and binding affinity. The compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-methylbenzamide: Similar in structure but lacks the benzothiophene moiety.

    5-chloro-2-methylbenzothiophene: Contains the benzothiophene moiety but lacks the benzamide group.

Uniqueness

2-bromo-N-[2-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethyl]benzamide is unique due to the combination of bromine, chlorine, and benzothiophene moieties in a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .

Properties

CAS No.

920537-61-7

Molecular Formula

C18H15BrClNOS

Molecular Weight

408.7 g/mol

IUPAC Name

2-bromo-N-[2-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethyl]benzamide

InChI

InChI=1S/C18H15BrClNOS/c1-11-14-10-12(20)6-7-17(14)23-16(11)8-9-21-18(22)13-4-2-3-5-15(13)19/h2-7,10H,8-9H2,1H3,(H,21,22)

InChI Key

TVEINNYGUSYHOF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C=C(C=C2)Cl)CCNC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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